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Introduction

Dicyclohexano-18-crown-6 (DC18C6) is a macrocyclic polyether with significant applications
in phase transfer catalysis, ion separation, and as a chemical intermediate in the
pharmaceutical and agrochemical industries.[1] The presence of two fused cyclohexane rings
introduces stereoisomerism, leading to five possible diastereomers: cis-syn-cis, cis-anti-cis,
trans-syn-trans, trans-anti-trans, and cis-trans.[2] The spatial arrangement of the cyclohexane
rings profoundly influences the crown ether's conformation, cavity size, and, consequently, its
binding affinity and selectivity for various guest molecules. This guide provides a
comprehensive technical overview of the chirality of DC18C6 isomers, focusing on their
synthesis, separation, chiral recognition capabilities, and the experimental protocols used in
their study.

Stereoisomers of Dicyclohexano-18-crown-6

The fusion of two cyclohexane rings to the 18-crown-6 framework results in five stereoisomers.
The chirality of these isomers is determined by the relative orientation of the cyclohexane rings
with respect to the plane of the crown ether. The cis isomers have both cyclohexano rings on
the same side of the crown ether plane, while the trans isomers have them on opposite sides.
The syn and anti descriptors refer to the relative orientation of the oxygen atoms of the
cyclohexane rings.
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The five common diastereoisomers are:

cis-syn-cis

cis-anti-cis

trans-syn-trans

trans-anti-trans

cis-trans[2]

Of these, the cis-syn-cis and cis-anti-cis isomers are the most commonly studied due to their

prevalence in the synthesis starting from dibenzo-18-crown-6.[2] The trans-anti-trans isomer is

chiral and can be resolved into its enantiomers.
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Figure 1. The five common diastereoisomers of Dicyclohexano-18-crown-6.

Data Presentation
Physical Properties of Dicyclohexano-18-crown-6
Isomers
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Isomer Melting Point (°C) Chirality
cis-syn-cis (Isomer A) 61-62 Achiral
cis-anti-cis (Isomer B) 69-70 or 83-84 Achiral
trans-syn-trans - Achiral (meso)
trans-anti-trans - Chiral (racemic)

Data sourced from Organic Syntheses Procedure.[3]

Binding Free Energies of Dicyclohexano-18-crown-6
Diastereoisomers with Sm?* in THF

Gibbs Binding Free Energy (AGbind)

Diastereoisomer

(kcal/mol)
Cis-Syn-cis Most Favorable
cis-anti-cis Intermediate
trans-anti-trans Least Favorable

Data interpretation from Molecular dynamics and free energy calculations of dicyclohexano-
18-crown-6 diastereoisomers.[4]

Experimental Protocols
Synthesis of Dicyclohexano-18-crown-6 (Mixture of
Isomers)

The most common route to a mixture of DC18C6 isomers is the catalytic hydrogenation of
dibenzo-18-crown-6 (DB18C6).
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Figure 2. General synthesis workflow for a mixture of DC18C6 isomers.

Materials:

e Dibenzo-18-crown-6

e n-Butanol (redistilled)

e 5% Ruthenium on alumina catalyst

e Hydrogen gas

¢ Nitrogen gas

e Stainless-steel autoclave

Procedure:

e Charge a 1-L stainless-steel autoclave with 125 g (0.347 mole) of dibenzo-18-crown-6, 500
mL of redistilled n-butanol, and 12.5 g of 5% ruthenium-on-alumina catalyst.[5]

» Close the autoclave, flush with nitrogen, and then fill with hydrogen.[5]
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Hydrogenate the mixture at 100°C and a hydrogen pressure of about 70 atm (1000 p.s.i.)
until the theoretical amount of hydrogen (2.08 moles) has been absorbed.[5]

Cool the autoclave to room temperature and vent.[5]

Filter the reaction mixture to remove the catalyst. The filtrate contains a mixture of DC18C6
isomers.[5]

Separation of cis-syn-cis and cis-anti-cis Isomers

The two major diastereomers, cis-syn-cis (isomer A) and cis-anti-cis (isomer B), can be

separated by chromatography or selective crystallization.

Chromatographic Separation:

The mixture of isomers can be separated by chromatography on alumina.[3]

Selective Crystallization of cis-anti-cis Isomer (Isomer B) Complex:

Dissolve 15.0 g (0.0404 mole) of the DC18C6 isomer mixture in 50 mL of methanol.[5]

Add a solution of 5.88 g (0.0600 mole) of anhydrous potassium acetate in 35 mL of
methanol.[5]

Concentrate the resulting solution using a rotary evaporator.[5]
Extract the residual white solid with 35 mL of boiling dichloromethane.[5]
Filter the mixture and cool the filtrate in an acetone-dry ice bath.

Slowly add petroleum ether (b.p. 30-60°) to initiate crystallization of the complex of
potassium acetate with isomer B.[5]

Allow the suspension to warm to room temperature and filter to collect the crystalline
complex.[5]

To obtain the free isomer B, partition the complex between water and ether. The ether layer
will contain the purified cis-anti-cis isomer.[5]
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Stereospecific Synthesis of trans-lsomers

The trans-syn-trans and trans-anti-trans isomers can be synthesized stereospecifically from the
diastereoisomeric acyclic methylene acetals obtained from (z)-cyclohexane-trans-1,2-diol.

Chiral Recognition

Chiral isomers of DC18C6, particularly derivatives of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic
acid, have shown significant potential in chiral recognition, especially for primary ammonium
salts such as those found in amino acids and their esters.

The mechanism of chiral recognition primarily involves the formation of a host-guest complex
stabilized by multiple hydrogen bonds. The ammonium group (-NHs*) of the chiral guest fits
into the cavity of the crown ether, forming three hydrogen bonds with three of the ether oxygen
atoms in a tripod arrangement. Additional interactions, such as hydrogen bonding between a
carboxylic acid group on the crown ether and a carbonyl group on the guest, and hydrophobic
interactions, contribute to the stability and enantioselectivity of the complex.

Chiral Recognition Mechanism
Chiral Guest . L
Ge'g” Amino Acid EsterD [Chlral DC18C6 Derlvatlve)

wdmg Mg
Diastereomeric
Host-Guest Complex

- I ~

| ~
~ ~

~
z | ~

] So
s Key Interactions Y
e Y N

Tripodal Hydrogen Bonding . . Secondary Hydrogen Bonding
[ (-NH3+ ... O) Hydrophobic Interactions (e.g., -COOH ... C=0)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b099776?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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